molecular formula C10H12N4O2S B12467051 1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one CAS No. 618913-31-8

1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one

Cat. No.: B12467051
CAS No.: 618913-31-8
M. Wt: 252.30 g/mol
InChI Key: RSPDBEVKURKEII-LURJTMIESA-N
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Description

Thioxanthone, commonly referred to as TX-4, is an aromatic ketone known for its unique photophysical properties. It has garnered significant attention in the field of photochemistry due to its high triplet energy and relatively long triplet lifetime. These characteristics make it a powerful photocatalyst, capable of participating in various organic transformations and polymerization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thioxanthone can be synthesized through several methods. One common approach involves the cyclization of diphenyl ether derivatives in the presence of sulfur. The reaction typically requires high temperatures and a suitable solvent to facilitate the formation of the thioxanthone structure .

Industrial Production Methods

In industrial settings, thioxanthone is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain thioxanthone with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Thioxanthone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thioxanthone derivatives with functional groups such as carboxylic acids, alcohols, and halides .

Mechanism of Action

Thioxanthone exerts its effects primarily through its ability to absorb light and enter an excited triplet state. This excited state allows thioxanthone to participate in energy transfer processes and initiate various photochemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Another aromatic ketone with photophysical properties similar to thioxanthone.

    Anthraquinone: Known for its use in dye production and photochemical reactions.

    Fluorenone: Used in organic synthesis and photochemistry.

Uniqueness of Thioxanthone

Thioxanthone stands out due to its high triplet energy and long triplet lifetime, which make it particularly effective as a photocatalyst.

Properties

CAS No.

618913-31-8

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

3-[[(2S)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m0/s1

InChI Key

RSPDBEVKURKEII-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3

Canonical SMILES

C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3

Origin of Product

United States

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